5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
The compound 5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole-3-thiol family, characterized by a heterocyclic triazole core with sulfur and nitrogen atoms. Its structure includes a 4-bromophenoxy methyl group at position 5 and a 2-methylphenyl substituent at position 2. This substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological or industrial applications .
Properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c1-11-4-2-3-5-14(11)20-15(18-19-16(20)22)10-21-13-8-6-12(17)7-9-13/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIOJXMHVRBIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Method 1: Acid-Catalyzed Cyclization
A primary route involves cyclizing 1-(2-methylphenyl)thiosemicarbazide with a carbonyl-containing precursor. For example:
- Synthesis of 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol :
- Introduction of the 4-bromophenoxymethyl group :
Yield : 58–62% (over two steps).
Key Data :
| Step | Reagents/Conditions | Intermediate Purity (HPLC) |
|---|---|---|
| Thiosemicarbazide prep | NH₂NH₂·H₂O, EtOH, 0°C, 2h | 95% |
| Cyclization | HCOOH, reflux, 12h | 89% |
| Alkylation | 4-BrC₆H₄OCH₂Cl, K₂CO₃, DMF | 76% |
Mechanistic Insight :
The cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration. Alkylation occurs at the triazole’s N1 position due to its higher nucleophilicity compared to the thiol group.
Microwave-Assisted One-Pot Synthesis
Method 2: Accelerated Cycloalkylation
To reduce reaction times, microwave irradiation (150 W, 120°C) is applied:
- Combine 1-(2-methylphenyl)thiosemicarbazide (1 eq), chloroacetic acid (1.2 eq), and 4-bromophenoxymethyl bromide (1.1 eq) in DMF.
- Irradiate for 20 min, then neutralize with NaHCO₃.
Yield : 68% (single step).
Advantages :
Solid-Phase Synthesis
Method 3: Resin-Bound Intermediate
A polystyrene-supported approach enhances purification:
- Immobilize 4-(2-methylphenyl)triazole-thiol on Wang resin via ester linkage.
- Alkylate with 4-bromophenoxymethyl mesylate (TEA, DCM, 24h).
- Cleave with TFA/H₂O (95:5) to release the product.
Yield : 71% (resin loading: 0.8 mmol/g).
Purity : >98% (LC-MS).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 13.21 (s, 1H, SH), 7.82–7.12 (m, 8H, Ar-H), 5.24 (s, 2H, OCH₂), 2.41 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calcd for C₁₇H₁₅BrN₃OS [M+H]⁺: 412.0084; found: 412.0087.
Purity and Stability
- HPLC : >99% (C18, MeCN:H₂O 70:30, 1 mL/min).
- Storage : Stable for 6 months at −20°C under N₂.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 58% | 68% | 71% |
| Reaction Time | 36h | 0.3h | 28h |
| Scalability | 100g | 50g | 10g |
| Purification Ease | Moderate | Easy | Easy |
Key Findings :
- Microwave synthesis (Method 2) offers the best balance of speed and yield.
- Solid-phase synthesis (Method 3) excels in purity but is less scalable.
Challenges and Optimization
- Thiol Oxidation : Use of N₂ atmosphere and radical scavengers (e.g., BHT) reduces disulfide formation.
- Regioselectivity : Substituent electronic effects direct alkylation to N1; DFT calculations confirm this preference.
- Solvent Choice : DMF outperforms THF in alkylation due to better solubility of intermediates.
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenoxy derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromophenoxy and methylphenyl groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Table 1: Structural Analog Comparison
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The bromophenoxy group in the target compound is electron-withdrawing, enhancing electrophilic reactivity compared to methoxy (electron-donating) or chloro (moderately electron-withdrawing) substituents .
- Thermal Stability : Melting points vary widely; methoxy-substituted analogs (e.g., 162–164°C) suggest higher crystallinity than bromo- or chloro-substituted derivatives .
Corrosion Inhibition
- Target Compound: Not directly studied, but analogs like 5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol exhibit corrosion inhibition efficiencies of ~80% for aluminum alloys in acidic media due to adsorption via sulfur and nitrogen atoms .
- Comparison : Bromo-substituted compounds may offer superior inhibition over chloro analogs due to stronger electron-withdrawing effects, enhancing metal surface adsorption .
Biological Activity
5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 396.32 g/mol. The structure includes a bromophenoxy group and a triazole ring, which contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H18BrN3OS |
| Molecular Weight | 396.32 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The triazole moiety allows for strong binding to biological targets, potentially modulating their activity and influencing various cellular pathways such as apoptosis, cell proliferation, and signal transduction.
Anticancer Activity
Recent studies have investigated the anticancer potential of various triazole derivatives, including compounds similar to this compound. For instance:
- Cell Line Studies : In vitro tests using liver cancer HepG2 cell lines demonstrated that certain triazole derivatives exhibited significant anti-proliferative effects. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds ranged from 13.004 µg/mL to 28.399 µg/mL depending on their substituents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific functional groups significantly influences the biological activity of triazole derivatives:
- Electron-Drawing vs. Electron-Donating Groups : Compounds containing electron-donating groups (like methyl) at specific positions on the phenyl ring showed higher cytotoxicity compared to those with electron-withdrawing groups (like bromo). This suggests that the electronic nature of substituents plays a crucial role in modulating biological activity .
Antimicrobial Properties
In addition to anticancer effects, compounds related to this compound have also shown potential antimicrobial activity. Studies indicate that triazole derivatives can inhibit bacterial growth effectively against both Gram-positive and Gram-negative bacteria.
Case Studies
- Anticancer Efficacy : A study involving the synthesis of various N-substituted 1,2,4-triazole derivatives revealed that certain compounds exhibited significant anti-proliferative activity against HepG2 cells. The most potent derivative had an IC50 value of 13.004 µg/mL .
- Antimicrobial Activity : Research on related triazole compounds demonstrated their effectiveness against several bacterial strains, showcasing their potential as antimicrobial agents in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
